2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, a pyrazole ring substituted with a chlorine group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to form the thioether linkage.
Pyrazole Synthesis: The pyrazole ring is synthesized separately through cyclization reactions involving hydrazine and a suitable diketone.
Coupling Reaction: The final step involves coupling the thioether pyridine intermediate with the pyrazole derivative under appropriate conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage.
Substitution: The chlorine atoms in the pyridine and pyrazole rings can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines and Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Material Science: Its unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]acetamide lies in its combined structural features, which include both a pyridine and a pyrazole ring, as well as the presence of both chlorine and trifluoromethyl groups. This combination of features imparts unique chemical properties and potential biological activities that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C17H11Cl2F3N4OS |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H11Cl2F3N4OS/c18-11-3-1-9(2-4-11)13-6-14(26-25-13)24-15(27)8-28-16-12(19)5-10(7-23-16)17(20,21)22/h1-7H,8H2,(H2,24,25,26,27) |
InChI Key |
NOPJWLPYUNXZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)NC(=O)CSC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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